5-(Dibenzylamino)picolinaldehyde
Description
Properties
Molecular Formula |
C20H18N2O |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
5-(dibenzylamino)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C20H18N2O/c23-16-19-11-12-20(13-21-19)22(14-17-7-3-1-4-8-17)15-18-9-5-2-6-10-18/h1-13,16H,14-15H2 |
InChI Key |
UHJJYXKDCWOMPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CN=C(C=C3)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Key structural analogs of 5-(Dibenzylamino)picolinaldehyde include substituted picolinaldehydes with variations in the position and nature of substituents. Below is a comparative analysis:
Table 1: Comparative Overview of Picolinaldehyde Derivatives
Substituent Effects on Reactivity and Bioactivity
- In contrast, the trifluoromethyl group (electron-withdrawing) in 5-(Trifluoromethyl)picolinaldehyde reduces electron density, making the aldehyde more electrophilic . Dimethylamino and diethylamino substituents at the 4-position (as in ) balance electron donation with steric effects, enabling SIRT2 inhibition via interactions with the enzyme’s active site .
- Steric and Solubility Considerations: The bulky dibenzylamino group in this compound may hinder access to sterically constrained binding pockets but could improve lipid membrane permeability due to increased hydrophobicity. Smaller substituents (e.g., dimethylamino) allow tighter binding in enzymatic assays, as demonstrated in SIRT2 inhibition studies .
- Biological Activity: 4-(Dimethylamino)picolinaldehyde and 4-(Diethylamino)picolinaldehyde exhibit SIRT2 inhibitory activity, with the dimethyl variant showing higher potency. This suggests that substituent size and position critically modulate activity . The absence of activity in compounds lacking amino substitutions (e.g., STC4 in ) underscores the necessity of the amino group for SIRT2 interaction.
Q & A
Q. How to address discrepancies in reported biological activity data across studies?
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